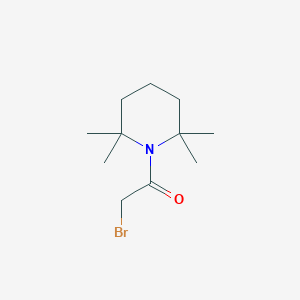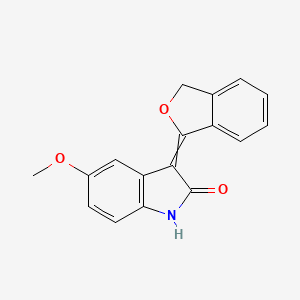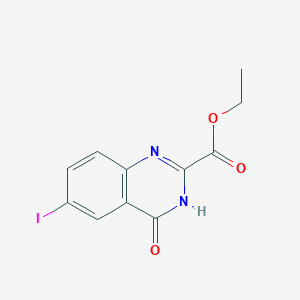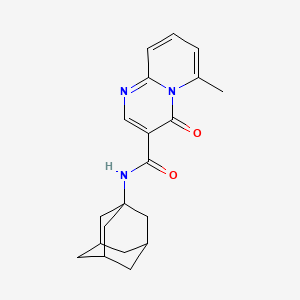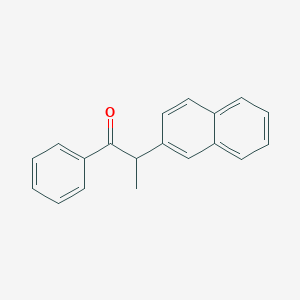![molecular formula C8H13NO2 B8609256 2-Oxa-5-azabicyclo[2.2.2]octan-3-one,8,8-dimethyl-,(1R,4R)-(9CI)](/img/structure/B8609256.png)
2-Oxa-5-azabicyclo[2.2.2]octan-3-one,8,8-dimethyl-,(1R,4R)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxa-5-azabicyclo[222]octan-3-one,8,8-dimethyl-,(1R,4R)-(9CI) is a bicyclic compound that features a unique structure with both oxygen and nitrogen atoms incorporated into its ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-5-azabicyclo[2.2.2]octan-3-one,8,8-dimethyl-,(1R,4R)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone in the presence of a catalyst to form the bicyclic structure. The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of 2-Oxa-5-azabicyclo[2.2.2]octan-3-one,8,8-dimethyl-,(1R,4R)-(9CI) may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors allows for the precise control of reaction parameters, leading to efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxa-5-azabicyclo[2.2.2]octan-3-one,8,8-dimethyl-,(1R,4R)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-Oxa-5-azabicyclo[2.2.2]octan-3-one,8,8-dimethyl-,(1R,4R)-(9CI) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its bicyclic structure makes it a valuable tool for investigating the binding sites and activity of various enzymes.
Medicine
In medicinal chemistry, 2-Oxa-5-azabicyclo[2.2.2]octan-3-one,8,8-dimethyl-,(1R,4R)-(9CI) has potential applications as a scaffold for drug development. Its ability to interact with biological targets makes it a promising candidate for the design of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials and catalysts. Its unique properties make it suitable for applications in polymer science and catalysis.
Mécanisme D'action
The mechanism of action of 2-Oxa-5-azabicyclo[2.2.2]octan-3-one,8,8-dimethyl-,(1R,4R)-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and require detailed studies to fully understand.
Comparaison Avec Des Composés Similaires
Similar Compounds
8,8-dimethyl-2-oxa-5-aza-bicyclo[2.2.2]octan-3-one: A similar compound with a slightly different stereochemistry.
8,8-dimethyl-2-oxa-5-aza-bicyclo[2.2.2]octan-3-ol: A hydroxylated derivative with different chemical properties.
8,8-dimethyl-2-oxa-5-aza-bicyclo[2.2.2]octan-3-amine:
Uniqueness
What sets 2-Oxa-5-azabicyclo[2.2.2]octan-3-one,8,8-dimethyl-,(1R,4R)-(9CI) apart from similar compounds is its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This unique configuration makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C8H13NO2 |
|---|---|
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
(1R,4R)-8,8-dimethyl-2-oxa-5-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C8H13NO2/c1-8(2)3-5-4-9-6(8)7(10)11-5/h5-6,9H,3-4H2,1-2H3/t5-,6+/m1/s1 |
Clé InChI |
ILOKOBYKTPJZEP-RITPCOANSA-N |
SMILES isomérique |
CC1(C[C@@H]2CN[C@H]1C(=O)O2)C |
SMILES canonique |
CC1(CC2CNC1C(=O)O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[(2-Bromophenyl)thio]phenyl}methanol](/img/structure/B8609181.png)
![Octahydropyrano[3,4-c]pyrrole](/img/structure/B8609189.png)
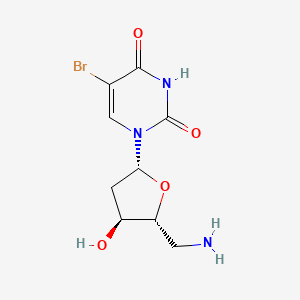
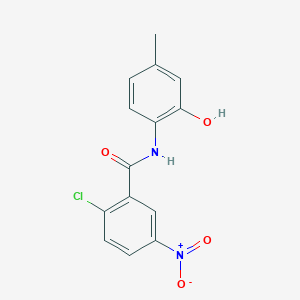
![N-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B8609209.png)
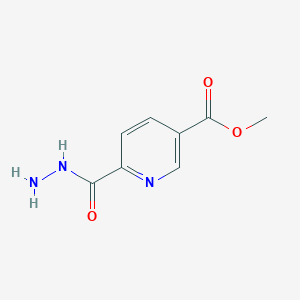
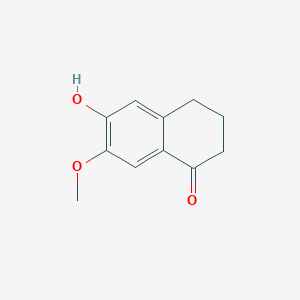
![(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-carbamic acid benzyl ester](/img/structure/B8609238.png)
![1-[4-(1H-imidazol-1-yl)phenyl]piperazine](/img/structure/B8609239.png)
